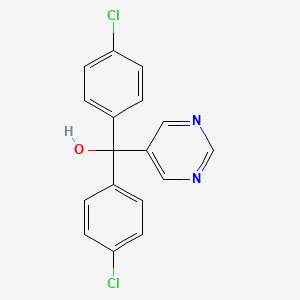

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol

Vue d'ensemble

Description

LY 43578 is an aromatase inhibitor.

Activité Biologique

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol (C16H14Cl2N2O) is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a pyrimidinyl group attached to a central methanol unit. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogen (chlorine) in the phenyl groups enhances its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that the presence of both chlorinated phenyl groups and a pyrimidinyl moiety enhances its biological activity compared to structurally similar compounds. The halogen substituents play a significant role in modulating the compound's interaction with biological macromolecules.

Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The findings indicated:

- Cell Line Tested : HCT-116 (colorectal carcinoma) and HepG-2 (hepatocellular carcinoma).

- Methodology : MTT assay was used to evaluate cell viability.

- Results : The compound exhibited significant cytotoxic effects with IC50 values less than 20 µM, indicating its potential as an anticancer agent.

Enzyme Inhibition

Research has also focused on the inhibitory effects of this compound on cytochrome P450 enzymes:

- Enzymes Inhibited : CYP1A2 and CYP3A4.

- Mechanism : The compound was found to bind competitively to the active sites of these enzymes, leading to reduced metabolic activity.

- Implications : This inhibition can have significant implications for drug interactions and metabolism.

Table 1: Biological Activity Summary of this compound

| Activity Type | Cell Line / Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | < 20 | |

| Anticancer | HepG-2 | < 20 | |

| Enzyme Inhibition | CYP1A2 | Competitive | |

| Enzyme Inhibition | CYP3A4 | Competitive |

Table 2: Structure-Activity Relationship Analysis

| Compound Structure | Activity Type | Observed Effects |

|---|---|---|

| This compound | Anticancer | Significant cytotoxicity |

| 4-Chlorophenyl derivatives | Antimicrobial | Activity against Gram-positive bacteria |

| Pyrimidine analogs | Enzyme inhibition | Inhibition of cytochrome P450 enzymes |

Applications De Recherche Scientifique

Pharmacological Applications

- Inhibition of Leukotriene Synthesis

- Anticancer Activity

- Antimicrobial Properties

Biological Interactions

Studies have shown that this compound can interact with various biological macromolecules, potentially influencing enzyme activity or receptor binding. The chlorinated phenyl groups may enhance binding affinity due to increased hydrophobic interactions or specific electronic effects.

Case Studies and Research Findings

- A recent study highlighted the synthesis and evaluation of several bis-aryl compounds, including those structurally related to this compound, demonstrating promising results in anticancer assays with IC50 values indicating effective inhibition of cancer cell growth .

- Another investigation focused on the role of similar compounds in modulating signaling pathways associated with cancer progression, suggesting that structural variations can significantly impact biological activity .

Propriétés

IUPAC Name |

bis(4-chlorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRYTZCLFTYZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181281 | |

| Record name | LY 43578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26766-35-8 | |

| Record name | LY 43578 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026766358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 43578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.